(Rac)-Dencichine: A Technical Guide on its Discovery, and Historical Background
(Rac)-Dencichine: A Technical Guide on its Discovery, and Historical Background
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Dencichine, chemically known as (±)-β-N-oxalyl-α,β-diaminopropionic acid, is a non-proteinogenic amino acid of significant interest in the scientific community. Its L-enantiomer, Dencichine (also referred to as β-ODAP), was first discovered in nature and has been recognized for its notable hemostatic properties. This technical guide provides an in-depth overview of the discovery, historical background, and key experimental methodologies related to (Rac)-Dencichine, catering to researchers, scientists, and professionals in the field of drug development.
Discovery and Historical Background
The journey of Dencichine's discovery began in the mid-20th century with studies on the seeds of the grass pea, Lathyrus sativus. This legume was known to cause a neurological disorder called lathyrism in populations that consumed it as a staple food. In 1964, S. L. N. Rao, P. R. Adiga, and P. S. Sarma successfully isolated a neurotoxic compound from these seeds, which they identified as β-N-oxalyl-L-α,β-diaminopropionic acid.[1][2] This compound was later found to be identical to Dencichine, a substance also isolated from plants of the Panax genus, notably Panax notoginseng, a traditional Chinese medicinal herb renowned for its hemostatic effects.
Early research focused on the toxicological aspects of Dencichine due to its association with lathyrism. However, subsequent pharmacological investigations revealed its potent hemostatic activity, shifting the scientific focus towards its therapeutic potential.[3] Dencichine has been shown to shorten bleeding time and promote blood coagulation.[3] The D-enantiomer of Dencichine has also been artificially synthesized and investigated for its effects on thrombopoiesis, the process of platelet production.[4]
Physicochemical Properties and Structural Elucidation
The molecular formula of Dencichine is C₅H₈N₂O₅, with a molar mass of 176.13 g/mol . The structure consists of a diaminopropionic acid backbone with an oxalyl group attached to the β-amino group.
Structural Characterization Data
The structural elucidation of Dencichine has been accomplished through various analytical techniques, including acid hydrolysis, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. Acid hydrolysis of Dencichine yields oxalic acid and α,β-diaminopropionic acid, providing initial evidence of its core structure.
Table 1: Key Physicochemical and Spectroscopic Data for Dencichine
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂O₅ | |
| Molar Mass | 176.13 g/mol | |
| Appearance | White crystalline solid | |
| Mass Spectrometry | ECF derivative m/z | |
| ¹H NMR (D₂O) | Data to be populated from detailed spectroscopic analysis papers | |
| ¹³C NMR (D₂O) | Data to be populated from detailed spectroscopic analysis papers |
Note: Detailed NMR data requires access to specific research articles with comprehensive spectroscopic analysis.
Experimental Protocols
Isolation of Dencichine from Lathyrus sativus Seeds (Adapted from Rao et al., 1964)
Objective: To isolate β-N-oxalyl-L-α,β-diaminopropionic acid from the seeds of Lathyrus sativus.
Materials:
-
Lathyrus sativus seeds
-
Dowex 50 (H⁺ form) resin
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ninhydrin (B49086) reagent
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction: Defatted seed powder is extracted with hot 70% ethanol. The ethanol extract is concentrated under reduced pressure.
-
Cation-Exchange Chromatography: The concentrated extract is dissolved in water and applied to a column of Dowex 50 (H⁺ form).
-
Elution: The column is first washed with water to remove acidic and neutral compounds. The amino acids, including Dencichine, are then eluted with a gradient of hydrochloric acid.
-
Fraction Collection and Analysis: Fractions are collected and monitored for the presence of Dencichine using paper chromatography and ninhydrin staining.
-
Purification: Fractions containing Dencichine are pooled, concentrated, and the compound is crystallized.
This is a generalized protocol based on the original publication. For precise details, consulting the full-text article is recommended.
Synthesis of (Rac)-Dencichine
A practical synthesis for the enantiomers of Dencichine has been described, which can be adapted for the preparation of the racemic mixture. The synthesis involves the selective oxalylation of the β-amino group of α,β-diaminopropionic acid.
Objective: To synthesize (Rac)-β-N-oxalyl-α,β-diaminopropionic acid.
Materials:
-
(Rac)-α,β-diaminopropionic acid hydrochloride
-
Dimethyl oxalate (B1200264)
-
Cupric oxide (CuO)
-
Methanol
-
Water
-
Dowex 50 (H⁺ form) resin
Procedure:
-
Protection of the α-amino group: (Rac)-α,β-diaminopropionic acid is reacted with cupric oxide to form a copper complex, which selectively protects the α-amino group.
-
Oxalylation: The copper complex is then reacted with dimethyl oxalate at a controlled pH of 4.5-5.0 to introduce the oxalyl group at the β-amino position.
-
Deprotection and Purification: The copper is removed, and the resulting (Rac)-Dencichine is purified by chromatography on a Dowex 50 (H⁺ form) column.
This protocol is a conceptual adaptation for the racemic synthesis based on described methods. Specific reaction conditions and purification details should be optimized.
Hemostatic Mechanism and Signaling Pathway
Dencichine exerts its hemostatic effect through a multi-faceted mechanism that involves the coagulation system, platelet aggregation, and the fibrinolytic system. A key aspect of its action is the promotion of thrombopoiesis and platelet activation. Research on the D-enantiomer of Dencichine has shed light on a specific signaling pathway involved in these processes.
D-dencichine has been shown to stimulate megakaryocyte adhesion, migration, and proplatelet formation, which are crucial steps in the production of platelets. This stimulation is mediated through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) signaling pathways.
Caption: D-Dencichine signaling in megakaryocytes.
This signaling cascade ultimately leads to an increase in platelet production, which contributes to the overall hemostatic effect of Dencichine.
Conclusion
(Rac)-Dencichine and its enantiomers represent a fascinating class of molecules with a rich history, from their initial discovery as neurotoxins to their current investigation as potential therapeutic agents for hemostasis. This technical guide has provided a comprehensive overview of the discovery, historical context, and key experimental methodologies associated with this compound. The detailed protocols and the elucidated signaling pathway offer a solid foundation for researchers and drug development professionals to further explore the potential of (Rac)-Dencichine and its derivatives in medicine. Further research is warranted to fully characterize the spectroscopic properties of (Rac)-Dencichine and to optimize its synthesis for potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. THE ISOLATION AND CHARACTERIZATION OF BETA-N-OXALYL-L-ALPHA,BETA-DIAMINOPROPIONIC ACID: A NEUROTOXIN FROM THE SEEDS OF LATHYRUS SATIVUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-dencichine Regulates Thrombopoiesis by Promoting Megakaryocyte Adhesion, Migration and Proplatelet Formation - PMC [pmc.ncbi.nlm.nih.gov]
